3-Ethylhydantoin: Structural Characterization, Synthesis, and Chemical Properties
3-Ethylhydantoin: Structural Characterization, Synthesis, and Chemical Properties
This is an in-depth technical guide on 3-ethylhydantoin , designed for researchers and drug development professionals.
Executive Technical Summary
3-Ethylhydantoin (3-ethylimidazolidine-2,4-dione) is a heterocyclic organic compound belonging to the hydantoin class. It serves as a critical structural motif in medicinal chemistry, particularly as a scaffold for anticonvulsant drugs (e.g., ethotoin derivatives) and as a versatile intermediate in the synthesis of non-natural amino acids.
Unlike its 5,5-disubstituted analogs (e.g., phenytoin), the unsubstituted C5 position in 3-ethylhydantoin preserves a unique reactivity profile, allowing for further functionalization. This guide details its physicochemical properties, selective synthesis via N3-alkylation, and spectroscopic signatures.
Core Identity Data
| Property | Data |
| IUPAC Name | 3-Ethylimidazolidine-2,4-dione |
| Common Name | 3-Ethylhydantoin |
| CAS Registry Number | 2221-20-7 |
| Molecular Formula | C₅H₈N₂O₂ |
| Molecular Weight | 128.13 g/mol |
| SMILES | CCN1C(=O)CNC1=O |
| InChI Key | QQFVOCXHRPCZIY-UHFFFAOYSA-N |
| Physical State | Low-melting solid or viscous oil (dependent on purity/polymorph) |
Chemical Structure and Molecular Geometry
Structural Analysis
The hydantoin core consists of a five-membered imidazolidine-2,4-dione ring. In 3-ethylhydantoin , the ethyl group is attached to the nitrogen at position 3 (N3).
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Numbering Convention:
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N1: Amide nitrogen (adjacent to C2 and C5).
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C2: Carbonyl carbon (urea-like).
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N3: Imide nitrogen (flanked by two carbonyls, C2 and C4).
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C4: Carbonyl carbon (amide-like).
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C5: Methylene carbon (alpha to N1).
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Electronic Environment & H-Bonding
The N3-substitution significantly alters the hydrogen-bonding network compared to unsubstituted hydantoin:
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Acidity: In unsubstituted hydantoin, the N3-H is more acidic (
) than N1-H due to resonance stabilization by two flanking carbonyls. Substitution at N3 removes this acidic proton, leaving only the less acidic N1-H ( ). -
Solubility: The ethyl group increases lipophilicity (LogP ~ -0.5 to 0.0), improving solubility in organic solvents (DCM, ethanol) compared to the parent hydantoin.
Synthesis and Production Protocols
The synthesis of 3-ethylhydantoin is primarily achieved through regioselective N-alkylation . Due to the significant acidity difference between N3-H and N1-H, alkylation occurs preferentially at the N3 position under mild basic conditions.
Protocol: Selective N3-Alkylation
Reaction Logic:
The N3 proton is the most acidic site. Using a weak base (e.g.,
Reagents:
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Alkylating Agent: Ethyl iodide (EtI) or Ethyl bromide (EtBr)
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Base: Potassium Carbonate (
) or Potassium Hydroxide (KOH) -
Solvent: DMF (Dimethylformamide) or Acetone
Step-by-Step Methodology:
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Dissolution: Dissolve hydantoin (10 mmol) in anhydrous DMF (15 mL).
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Activation: Add anhydrous
(1.1 equiv) to the solution. Stir at room temperature for 30 minutes to generate the N3-anion. -
Alkylation: Add Ethyl Iodide (1.1 equiv) dropwise via syringe to control the exotherm.
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Reaction: Stir the mixture at 50–60°C for 4–6 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane).
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Workup:
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Filter off the inorganic salts.
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Evaporate the solvent under reduced pressure.
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Redissolve residue in EtOAc and wash with water to remove trace DMF.
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Purification: Recrystallize from Ethanol/Ether or purify via flash column chromatography if necessary.
Synthesis Workflow Diagram
Caption: Regioselective synthesis pathway favoring N3-alkylation due to pKa differential.
Analytical Characterization
Accurate identification requires distinguishing 3-ethylhydantoin from its 1-ethyl isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Shift ( | Multiplicity | Assignment | Notes |
| ¹H NMR | 1.15 – 1.20 | Triplet (3H) | Methyl group of ethyl chain. | |
| 3.50 – 3.60 | Quartet (2H) | Methylene group attached to N3. | ||
| 3.95 – 4.05 | Singlet (2H) | Ring methylene. Characteristic of unsubstituted C5. | ||
| 6.00 – 8.00 | Broad Singlet (1H) | Exchangeable with | ||
| ¹³C NMR | ~13.0 | |||
| ~33.0 | ||||
| ~46.0 | Ring carbon. | |||
| ~158.0 | Urea carbonyl. | |||
| ~172.0 | Amide carbonyl. |
Note: In the 1-ethyl isomer, the C5 protons would likely appear as a doublet or show coupling if N1 was substituted, and the carbonyl shifts would differ slightly.
Infrared (IR) Spectroscopy
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N-H Stretch: ~3200–3300 cm⁻¹ (Sharp band for N1-H).
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C=O Stretch (Imide): Doublet characteristic of hydantoins.
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C2 (Urea): ~1770–1780 cm⁻¹ (Higher frequency due to ring strain/inductive effect).
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C4 (Amide): ~1700–1725 cm⁻¹ (Stronger intensity).
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Mass Spectrometry (MS)
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Molecular Ion:
m/z. -
Fragmentation: Loss of ethyl group (
) and ring cleavage patterns (loss of CO).
Applications in Drug Development
Pharmaceutical Scaffold
3-Ethylhydantoin serves as a core structure for:
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Anticonvulsants: Analogous to Ethotoin (3-ethyl-5-phenylhydantoin). The 3-ethyl group modulates the polarity and blood-brain barrier (BBB) penetration.
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Prodrug Design: N3-alkylation is often used to mask the polar imide group, improving oral bioavailability.
Synthetic Intermediate
It functions as a precursor for non-natural amino acids . Hydrolysis of the hydantoin ring (using
Metabolic Pathway Simulation
Caption: Enzymatic hydrolysis pathway of the hydantoin ring utilized in biocatalysis.
References
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National Center for Advancing Translational Sciences (NCATS). 3-Ethyl-1-methylhydantoin (Related Structure & Naming). Inxight Drugs.[3][4] Available at: [Link]
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Organic Chemistry Portal. Synthesis of Hydantoins: Bucherer-Bergs and Alkylation Strategies. Available at: [Link]
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NIST Chemistry WebBook. Hydantoin, 1-ethyl- (Isomer Comparison). SRD 69. Available at: [Link]
